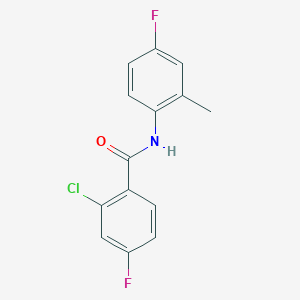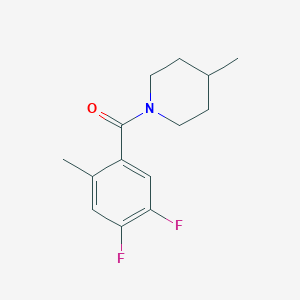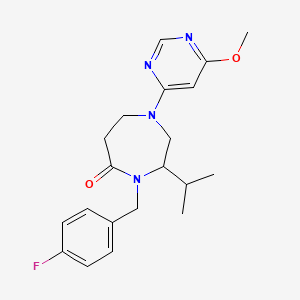
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine, also known as MMPP, is a synthetic compound that belongs to the class of piperidine derivatives. MMPP has been studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. In
作用機序
The mechanism of action of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various cellular processes. N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the formation of amyloid-beta plaques, which are implicated in Alzheimer's disease. N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function.
実験室実験の利点と制限
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to exhibit activity against various diseases, making it a potential drug candidate. However, there are also limitations to using N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects.
将来の方向性
There are several future directions for the study of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine. One direction is to further investigate its mechanism of action. This will help to better understand how it exhibits its activity against various diseases. Another direction is to optimize its activity and selectivity for specific disease targets. This will help to develop more effective drug candidates. Additionally, the potential use of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine as a diagnostic tool for various diseases can also be explored.
合成法
The synthesis of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine involves the reaction of 4-methoxyaniline and 2-methyl-2-phenylpropanoic acid to form the intermediate, N-(4-methoxyphenyl)-2-methyl-2-phenylpropanamide. This intermediate is then reacted with piperidine in the presence of a catalyst to form N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine. The synthesis of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been optimized to yield high purity and yield.
科学的研究の応用
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the formation of amyloid-beta plaques, which are implicated in Alzheimer's disease.
特性
IUPAC Name |
1-[3-(4-methoxyanilino)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,17-8-5-4-6-9-17)21(25)24-15-7-10-19(16-24)23-18-11-13-20(26-3)14-12-18/h4-6,8-9,11-14,19,23H,7,10,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLHKJQKJFZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinyl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5401971.png)
![2-ethyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5401979.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5401984.png)
![3-[(isopropylamino)sulfonyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5401989.png)
![(2S)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5401993.png)
![N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5402004.png)
![methyl 2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propane-1-sulfonamide](/img/structure/B5402020.png)

amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)

![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)